molecular formula C13H10F3NO4 B12082069 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester CAS No. 53985-73-2

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester

Cat. No.: B12082069
CAS No.: 53985-73-2
M. Wt: 301.22 g/mol
InChI Key: GWZQMWHKZFRHML-UHFFFAOYSA-N
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Description

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C13H10F3NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Chemical Reactions Analysis

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO4/c1-2-20-12(19)9-6-17-10-5-7(21-13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZQMWHKZFRHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671148
Record name Ethyl 4-oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53985-73-2
Record name Ethyl 4-oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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